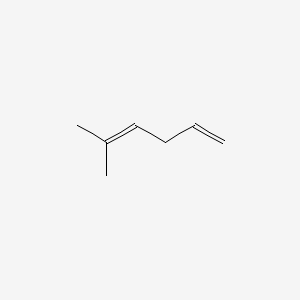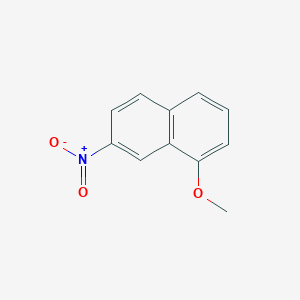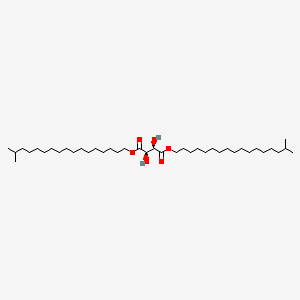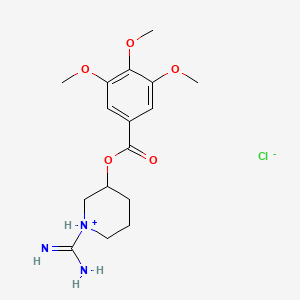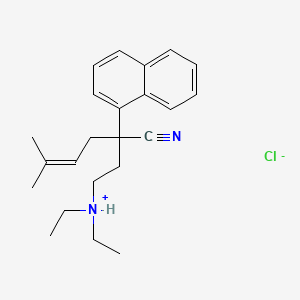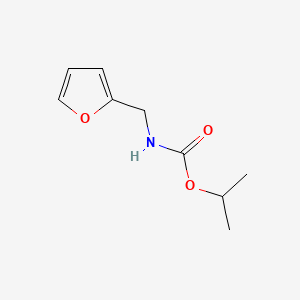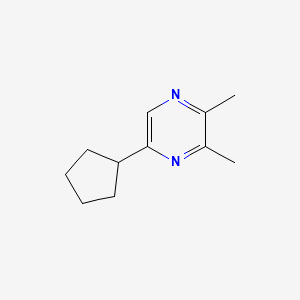
Benz(a)anthracene, 9,10-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 9,10-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 9 and 10 positions. This compound is known for its carcinogenic properties and is commonly found in tobacco smoke and other products of incomplete combustion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 9,10-dimethyl- typically involves the alkylation of benzanthracene. One common method is the Friedel-Crafts alkylation, where benzanthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of Benz(a)anthracene, 9,10-dimethyl- can be achieved through the catalytic cracking of petroleum and coal tar. These processes involve high temperatures and pressures to break down larger hydrocarbons into smaller PAHs, including Benz(a)anthracene, 9,10-dimethyl- .
Analyse Des Réactions Chimiques
Types of Reactions: Benz(a)anthracene, 9,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using alkyl or acyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydrobenzanthracenes.
Substitution: Alkylated or acylated benzanthracenes.
Applications De Recherche Scientifique
Benz(a)anthracene, 9,10-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Employed in studies investigating the carcinogenic mechanisms of PAHs.
Medicine: Utilized in cancer research to understand tumor initiation and progression.
Industry: Applied in the synthesis of dyes, pigments, and other organic materials
Mécanisme D'action
The carcinogenic effects of Benz(a)anthracene, 9,10-dimethyl- are primarily due to its ability to form DNA adducts. Upon metabolic activation by cytochrome P450 enzymes, it forms reactive intermediates that covalently bind to DNA, leading to mutations and potentially initiating cancer. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
- Benz(a)anthracene, 7,12-dimethyl-
- Benz(a)anthracene, 7,12-dimethyl-1,2-benzanthracene
- Benz(a)anthracene, 7,12-dimethylbenzo(a)anthracene
Comparison: Benz(a)anthracene, 9,10-dimethyl- is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different carcinogenic potentials and metabolic pathways .
Propriétés
Numéro CAS |
58429-99-5 |
|---|---|
Formule moléculaire |
C20H16 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
9,10-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-9-17-11-16-8-7-15-5-3-4-6-19(15)20(16)12-18(17)10-14(13)2/h3-12H,1-2H3 |
Clé InChI |
GKVUDAZMZLMNJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)C=C3C(=C2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
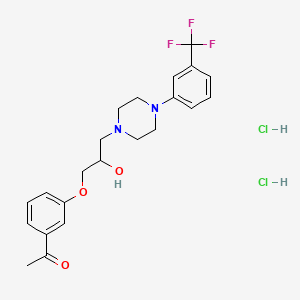
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)



